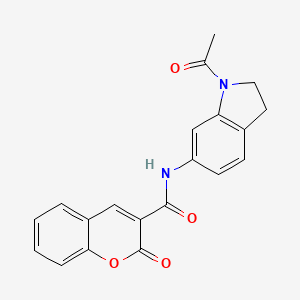

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-12(23)22-9-8-13-6-7-15(11-17(13)22)21-19(24)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-7,10-11H,8-9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCGZWOKUURKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Chromene Formation: The chromene structure can be formed through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid like sulfuric acid.

Coupling Reaction: Finally, the indole and chromene moieties are coupled through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemical Synthesis

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can undergo reduction to convert ketones to alcohols or amides to amines using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Halogenation and other substitution reactions can modify its functional groups for tailored applications in research and industry.

Antimicrobial and Anticancer Properties

Research has highlighted the potential of this compound as a bioactive compound with significant antimicrobial and anticancer properties. Studies indicate that:

- The compound exhibits cytotoxic effects against various cancer cell lines, including human breast and colon cancer cells, with IC50 values indicating effective inhibition of tumor growth.

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 10.5 |

| Human lung adenocarcinoma | 12.3 |

| Human breast cancer | 8.7 |

These findings suggest its potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. In animal models, it has been shown to reduce inflammation markers, making it a candidate for treating conditions such as arthritis .

Industrial Applications

This compound is also explored for its utility in developing new materials with specific chemical properties. Its unique structural features make it suitable for applications in polymer chemistry and materials science, where tailored chemical reactivity is essential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study on Cancer Cell Lines

A study involving multiple human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly against breast and colon cancer cells.

Animal Model for Inflammation

In a rat model of induced arthritis, administration of the compound led to decreased swelling and pain, alongside reduced levels of inflammatory cytokines, indicating its potential therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The target compound shares a coumarin-carboxamide scaffold with several analogs, but its 1-acetylindolin-6-yl group introduces steric and electronic variations. Key comparisons include:

Substituent Effects on Molecular Geometry

- Compound I: 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide Substituent: 3-methylphenyl Crystallography: Monoclinic centrosymmetric space group P2₁/c, unit cell volume 1367.31 ų .

- Compound II : N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide

Electronic Properties

The acetylindolinyl group is more electron-rich than methyl or methoxyphenyl substituents due to the acetylated nitrogen and aromatic indole system. This may enhance intramolecular charge transfer (ICT) effects, critical for NLO properties like hyperpolarizability .

Nonlinear Optical (NLO) Properties

Studies on Compounds I and II reveal substituent-dependent NLO behavior:

| Property | Compound I (3-methylphenyl) | Compound II (3-methoxyphenyl) | Target Compound (Predicted) |

|---|---|---|---|

| Dipole Moment (μ) | Moderate | Higher due to methoxy group | Likely highest (acetylindolinyl ICT) |

| Hyperpolarizability (γ) | Lower | Higher (methoxy enhances ICT) | Potentially superior |

| Solvent Sensitivity | Moderate | High (polar solvents enhance) | High (polarizable substituent) |

- Key Insight : The methoxy group in Compound II increases second hyperpolarizability by 20–30% compared to Compound I under dynamic conditions . The target compound’s acetylindolinyl group may further amplify this due to extended π-conjugation and stronger electron-donating capacity.

Monoamine Oxidase B (MAO-B) Inhibition

- Compounds I/II/3 : These coumarin derivatives were synthesized as part of MAO-B inhibitor research. Substituents like methoxy (Compound II) improve binding affinity to enzyme active sites .

Acetylcholinesterase (AChE) Inhibition

- Compound 17: A triazole-chromenone carboxamide derivative (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide) showed AChE inhibition (IC₅₀ = 1.80 µM) .

- Target Compound : The indolinyl group may interact with AChE’s peripheral anionic site, though activity would depend on substituent flexibility and electronic profile.

Biological Activity

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising an indole moiety and a chromene framework. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indole Moiety : Synthesized via Fischer indole synthesis.

- Acetylation : Indole derivative acetylated using acetic anhydride.

- Chromene Formation : Achieved through Pechmann condensation with a phenol and β-keto ester under acidic conditions.

This synthetic route highlights the compound's intricate design, which contributes to its unique biological properties.

This compound exhibits several biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Research suggests it could inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in hypoxic tumor environments .

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Antitumor Activity : A study evaluated its effects on cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The compound exhibited selective inhibition of CAs IX and XII without affecting other isoforms .

- Antimicrobial Effects : In vitro tests revealed activity against bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

- Mechanistic Insights : The compound's mechanism involves the disruption of metabolic pathways essential for cancer cell survival, highlighting its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Summary

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range for select cancer types. This suggests its potential utility as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and what key intermediates are involved?

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with acetylated indole amines. A general approach includes condensation reactions using coupling agents like EDCI or DCC under anhydrous conditions. For analogous coumarin carboxamides, sonochemical methods (e.g., ultrasound irradiation at 675 W for 5 hours) improved yields to 83% by enhancing reaction efficiency and reducing side products . Key intermediates include substituted 2-oxo-chromene-3-carboxylic acid esters and acetylated indolin-6-amine derivatives.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

Critical techniques include:

- 1H/13C NMR : To confirm the acetylindolinyl substituent (e.g., acetyl proton at δ ~2.1 ppm) and coumarin ring protons (δ 6.5–8.5 ppm).

- IR spectroscopy : For carbonyl stretches (~1700–1650 cm⁻¹ for lactone and amide C=O groups).

- HRMS : To validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+). For example, IR analysis of similar compounds showed C=O peaks at 1702 and 1650 cm⁻¹, while NMR confirmed substitution patterns on aromatic rings .

Q. What in vitro biological screening approaches are typically used to evaluate its therapeutic potential?

Standard assays include:

- Enzyme inhibition : Fluorometric assays for targets like monoamine oxidase B (MAO-B), as demonstrated for coumarin derivatives in neuroprotective studies .

- Cytotoxicity : MTT assays in cancer cell lines.

- Fluorescence-based binding studies : Leveraging coumarin's intrinsic fluorescence for real-time cellular uptake monitoring .

Q. How does the acetylindolinyl substituent influence the compound’s electronic structure compared to simpler coumarin carboxamides?

The acetyl group introduces electron-withdrawing effects, altering the coumarin ring’s π-electron density. This can be quantified via Hammett substituent constants and observed as a UV-Vis redshift (e.g., 10–15 nm shifts in analogs with similar substituents) .

Q. What are the documented stability challenges for this compound under various storage conditions?

Coumarin carboxamides are prone to photodegradation. Recommended storage includes amber vials at –20°C under inert atmospheres (argon). Brominated analogs required desiccated environments to prevent hydrolysis, suggesting similar handling for the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in its synthesis?

Strategies include:

- Solvent optimization : Testing polar aprotic solvents (DMF, THF) or ionic liquids.

- Green chemistry : Ultrasound-assisted synthesis (e.g., 675 W for 5 hours increased yields to 83% in analogous reactions) .

- Kinetic studies : HPLC monitoring to identify rate-limiting steps and adjust reagent stoichiometry.

Q. How should discrepancies between X-ray crystallography and computational modeling data for conformational analysis be resolved?

Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing (e.g., hydrogen bonds or π-π stacking). Compare with DFT-optimized gas-phase structures to distinguish intrinsic geometry from crystal lattice effects. Discrepancies >0.05 Å in bond lengths may require revisiting crystallization solvents or DFT functional selection .

Q. What strategies can mitigate poor aqueous solubility in pharmacological assays?

Approaches include:

- Pro-drug modifications : Phosphate esters for enhanced solubility.

- Nano-formulations : Liposomal encapsulation or micellar systems.

- Co-solvent systems : DMSO/PBS mixtures (≤0.1% DMSO). Recrystallization in acetic acid improved purity and solubility in related compounds .

Q. How should molecular docking studies account for the flexibility of the acetylindolinyl moiety in target binding?

Use ensemble docking with conformers generated via molecular dynamics (50–100 ns simulations). AutoDock Vina allows side-chain flexibility; apply Lamarckian GA parameters with increased exhaustiveness (≥32) to sample acetyl group rotations .

Q. How can conflicting bioactivity data between enzymatic assays and cell-based models be reconciled?

Evaluate membrane permeability via PAMPA assays. If permeability is low, modify logP by introducing polar groups (e.g., hydroxyl or amine substituents) while monitoring efflux transporter interactions. Fluorescence-based cellular uptake studies (as in ) can validate intracellular bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.